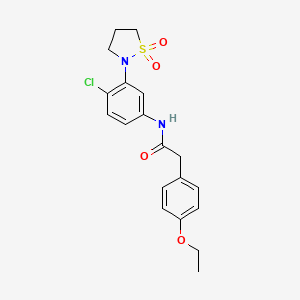

![molecular formula C17H17N3O4S2 B2420080 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide CAS No. 708218-06-8](/img/structure/B2420080.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

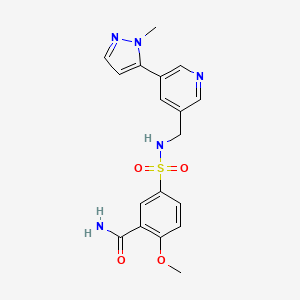

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are characterized by a benzene ring fused to a thiazole, a five-membered ring containing nitrogen and sulfur atoms .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used as a coupling partner in the synthesis of some benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzothiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their melting points and solubility, can be determined using standard laboratory techniques .Scientific Research Applications

Enantioselective Arylation

The compound is used in the enantioselective arylation of N,N-dimethylsulfamoyl-protected aldimines . This process allows access to a broad range of chiral diarylmethylamines in high yields (up to 98%) with uniformly excellent enantioselectivities (up to 99% ee) .

Synthesis of Biologically Active Molecules

The compound is used in the synthesis of biologically active molecules possessing a chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline core such as Solifenacin and (S)- (+)-Cryptostyline II .

Synthesis of Sulfonamides

N,N-dimethylsulfamoyl chloride, a related compound, is widely used in the synthesis of a medicinally important class of compounds, sulfonamides .

Anticancer Agents

It is used in the synthesis of aminotetralin derived sulfamides as anticancer agents .

Acetylcholinesterase Inhibitors

The compound is used in the synthesis of acetylcholinesterase inhibitors , which are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain and are used for treating Alzheimer’s disease.

Esterification/Amidation

It can also be used in the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines, as in the synthesis of coumaperine .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-4-6-12(24-3)7-5-11/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUNPPOHLIKYFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)

![Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate](/img/structure/B2420004.png)

![Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2420005.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2420017.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)

![(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile](/img/structure/B2420019.png)